molecular formula C17H19ClF3N5O2 B2827487 N-(4-chlorobenzyl)-4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carboxamide CAS No. 2034417-83-7

N-(4-chlorobenzyl)-4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carboxamide

Cat. No.: B2827487
CAS No.: 2034417-83-7
M. Wt: 417.82
InChI Key: YBFVTHDXLMHODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H19ClF3N5O2 and its molecular weight is 417.82. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis Processes

One area of research focuses on the development of enantioselective processes for preparing compounds with potential as CGRP (calcitonin gene-related peptide) receptor inhibitors. These processes involve stereoselective synthesis and have been demonstrated on a multikilogram scale. Various synthetic routes have been explored, including Rh-catalyzed asymmetric hydrogenation and biocatalytic processes. These methodologies are critical for assembling drug substances with high purity and stereochemical control, indicating the significance of such compounds in pharmaceutical development (Cann et al., 2012).

Antimicrobial Activity

Research into heterocyclic carboxamides, which share structural motifs with the specified compound, has explored their potential as antipsychotic agents. This includes evaluating their binding affinities to various receptors and their effectiveness in in vivo models. Such studies contribute to the understanding of how structural variations can influence biological activity, which is crucial for designing new therapeutic agents with improved efficacy and safety profiles (Norman et al., 1996).

Synthesis of Heterocyclic Derivatives

Another avenue of research involves the synthesis of heterocyclic derivatives as possible antimicrobial agents. This research includes the development of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with various substitutions. These compounds have been evaluated for their antimicrobial activities against different bacterial and fungal strains, showcasing the broader implications of such chemical structures in developing new antimicrobial therapies (Jadhav et al., 2017).

Exploration of Chemical Synthesis Methodologies

The research also delves into chemical synthesis methodologies, such as the oxidative addition/cycloaddition reactions involving arenesulfonamides and triflamide. These studies not only expand the chemical repertoire for synthesizing complex molecules but also provide insights into the mechanistic aspects of such reactions. Understanding these processes is essential for designing efficient and scalable synthetic routes for pharmaceuticals and other chemical entities (Shainyan et al., 2017).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClF3N5O2/c1-24-14(17(19,20)21)23-26(16(24)28)13-6-8-25(9-7-13)15(27)22-10-11-2-4-12(18)5-3-11/h2-5,13H,6-10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFVTHDXLMHODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.